molecular formula C9H7NO B1521275 4-Formyl-2-methylbenzonitrile CAS No. 27613-35-0

4-Formyl-2-methylbenzonitrile

Cat. No.: B1521275
CAS No.: 27613-35-0
M. Wt: 145.16 g/mol
InChI Key: XMNVHPRNQXBJDI-UHFFFAOYSA-N
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Description

4-Formyl-2-methylbenzonitrile is an organic compound with the molecular formula C9H7NO. It is characterized by a benzene ring substituted with a formyl group (–CHO) at the 4-position and a methyl group (–CH3) at the 2-position, along with a nitrile group (–CN) at the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formyl-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the formylation of 2-methylbenzonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the aromatic ring.

Reaction Conditions:

    Reagents: 2-methylbenzonitrile, DMF, POCl3

    Solvent: Dichloromethane (DCM)

    Temperature: 0°C to room temperature

    Time: Several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

    Reduction: LiAlH4 in ether, hydrogen gas with a palladium catalyst

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: 4-carboxy-2-methylbenzonitrile

    Reduction: 4-formyl-2-methylbenzylamine

    Substitution: 4-formyl-2-methyl-3-bromobenzonitrile or 4-formyl-2-methyl-3-chlorobenzonitrile

Scientific Research Applications

4-Formyl-2-methylbenzonitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-formyl-2-methylbenzonitrile depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating nucleophilic attack. The nitrile group can participate in various transformations, including hydrolysis and reduction, leading to different functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Formylbenzonitrile: Lacks the methyl group at the 2-position, making it less sterically hindered.

    2-Methylbenzonitrile: Lacks the formyl group, reducing its reactivity in certain reactions.

    4-Formyl-2-methoxybenzonitrile: Contains a methoxy group instead of a methyl group, altering its electronic properties.

Uniqueness

4-Formyl-2-methylbenzonitrile is unique due to the combination of its formyl, methyl, and nitrile groups, which confer specific reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-formyl-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNVHPRNQXBJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27613-35-0
Record name 4-formyl-2-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-2-methylbenzonitrile (4.0 g, 20 mmol) in 100 mL of anhydrous THF was added BuLi (1.6 M, 12.8 mL) dropwise at −78° C. under nitrogen atmosphere. After the addition, the pale red solution was stirred for 5 min at −78° C. and dry DMF (2.2 mL) then added dropwise. After 20 min, the reaction mixture was poured onto a saturated solution of sodium chloride (100 mL). The organic phase was separated, extracted with diethyl ether (100 mL), dried over Na2SO4 and distilled off the solvent to afford 4-formyl-2-methylbenzonitrile. MS m/z: 146 (M+1)+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
12.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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